molecular formula C48H50F2N10O5 B14126491 3-[1-[5-(2,2-dimethyloxan-4-yl)-2-[2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one

3-[1-[5-(2,2-dimethyloxan-4-yl)-2-[2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one

Cat. No.: B14126491
M. Wt: 885.0 g/mol
InChI Key: ODKSGLKPGFWSSB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glucagon-like peptide-1 receptor agonist 1 typically involves recombinant DNA technology. The linear peptide is expressed recombinantly, followed by chemical modifications such as the attachment of polyethylene glycol or fatty acid chains to enhance stability and prolong the half-life of the compound . Various methods like coacervation, emulsion-solvent evaporation, spray drying, and microfluidic droplet technology are employed to produce these compounds .

Industrial Production Methods

Industrial production of glucagon-like peptide-1 receptor agonist 1 involves large-scale fermentation processes using genetically modified microorganisms. The recombinant peptide is then purified and chemically modified to achieve the desired pharmacokinetic properties .

Chemical Reactions Analysis

Types of Reactions

Glucagon-like peptide-1 receptor agonist 1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of sulfoxides.

    Reduction: Disulfide bonds within the peptide can be reduced to thiols.

    Substitution: Amino acid residues can be substituted to enhance the stability and activity of the peptide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the peptide .

Major Products Formed

The major products formed from these reactions include modified peptides with enhanced stability, activity, and prolonged half-life. These modifications are crucial for the therapeutic efficacy of glucagon-like peptide-1 receptor agonist 1 .

Scientific Research Applications

Glucagon-like peptide-1 receptor agonist 1 has a wide range of scientific research applications:

Mechanism of Action

Glucagon-like peptide-1 receptor agonist 1 exerts its effects by binding to the glucagon-like peptide-1 receptor, which is primarily located in the pancreas and brain. Upon binding, it activates intracellular signaling pathways that enhance glucose-stimulated insulin secretion, inhibit glucagon release, and slow gastric emptying. This leads to improved glycemic control and reduced appetite .

Properties

Molecular Formula

C48H50F2N10O5

Molecular Weight

885.0 g/mol

IUPAC Name

3-[1-[5-(2,2-dimethyloxan-4-yl)-2-[2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one

InChI

InChI=1S/C48H50F2N10O5/c1-25-18-32(19-26(2)40(25)49)60-42(58-16-15-57(46(58)63)37-11-10-36-33(41(37)50)24-51-55(36)7)39-28(4)56(14-12-34(39)53-60)43(61)38-21-31-20-29(30-13-17-64-47(5,6)23-30)8-9-35(31)59(38)48(22-27(48)3)44-52-45(62)65-54-44/h8-11,15-16,18-21,24,27-28,30,44,54H,12-14,17,22-23H2,1-7H3,(H,52,62)

InChI Key

ODKSGLKPGFWSSB-UHFFFAOYSA-N

Canonical SMILES

CC1CC1(C2NC(=O)ON2)N3C4=C(C=C(C=C4)C5CCOC(C5)(C)C)C=C3C(=O)N6CCC7=NN(C(=C7C6C)N8C=CN(C8=O)C9=C(C1=C(C=C9)N(N=C1)C)F)C1=CC(=C(C(=C1)C)F)C

Origin of Product

United States

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